molecular formula C16H18N4 B7059486 6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile

6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile

Cat. No.: B7059486
M. Wt: 266.34 g/mol
InChI Key: OPFZEBHTZSGPOA-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.

    Introduction of the methylamino group: The methylamino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Functionalization of the pyrimidine ring: The nitrile group can be introduced through reactions with cyanating agents such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It can be used in the study of biological processes and as a probe for investigating enzyme mechanisms.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenyl derivatives: These compounds share the trimethylphenyl group and may exhibit similar chemical properties.

    Pyrimidine derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine and 4,6-dimethyl-2-thiopyrimidine have similar core structures.

Uniqueness

6-Methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-2-[(2,4,6-trimethylphenyl)methylamino]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-10-5-11(2)15(12(3)6-10)9-18-16-19-13(4)7-14(8-17)20-16/h5-7H,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFZEBHTZSGPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC2=NC(=CC(=N2)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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